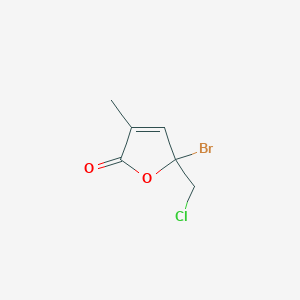
5-Bromo-5-(chloromethyl)-3-methylfuran-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-5-(chloromethyl)-3-methylfuran-2(5H)-one is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of bromine and chlorine atoms attached to a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-5-(chloromethyl)-3-methylfuran-2(5H)-one typically involves the bromination and chloromethylation of a furan derivative. One common method includes the following steps:
Bromination: The furan ring is brominated using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position.
Chloromethylation: The brominated furan derivative is then subjected to chloromethylation using formaldehyde (CH2O) and hydrochloric acid (HCl) or other chloromethylating agents. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chloromethylation processes. These processes are typically carried out in batch or continuous reactors with precise control over reaction parameters to ensure consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-5-(chloromethyl)-3-methylfuran-2(5H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives with different chemical properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for nucleophilic substitution reactions. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are conducted under controlled conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions. The reactions are performed in anhydrous solvents to avoid side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted furan derivatives, while oxidation and reduction reactions can yield different oxidation states of the compound.
Scientific Research Applications
5-Bromo-5-(chloromethyl)-3-methylfuran-2(5H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Potential applications in drug development are explored, particularly for designing new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.
Industry: The compound is used in the development of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Bromo-5-(chloromethyl)-3-methylfuran-2(5H)-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological processes, resulting in antimicrobial or anticancer effects. The exact molecular pathways involved depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-5-nitro-1,3-dioxane: An antimicrobial compound with a similar bromine substitution but different functional groups.
5-Chloro-5-(chloromethyl)-3-methylfuran-2(5H)-one: A closely related compound with chlorine instead of bromine.
3-Methylfuran-2(5H)-one: The parent compound without halogen substitutions.
Uniqueness
5-Bromo-5-(chloromethyl)-3-methylfuran-2(5H)-one is unique due to the presence of both bromine and chlorine atoms on the furan ring This dual substitution imparts distinct chemical reactivity and biological activity compared to similar compounds
Properties
CAS No. |
77120-85-5 |
|---|---|
Molecular Formula |
C6H6BrClO2 |
Molecular Weight |
225.47 g/mol |
IUPAC Name |
5-bromo-5-(chloromethyl)-3-methylfuran-2-one |
InChI |
InChI=1S/C6H6BrClO2/c1-4-2-6(7,3-8)10-5(4)9/h2H,3H2,1H3 |
InChI Key |
QFNSOOZERPWYKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(OC1=O)(CCl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4'-[Propane-1,3-diylbis(methylazanediyl)]dibenzaldehyde](/img/structure/B14432167.png)

![12-[(Oxan-2-yl)oxy]octadecanoic acid](/img/structure/B14432185.png)
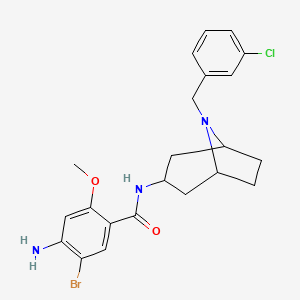

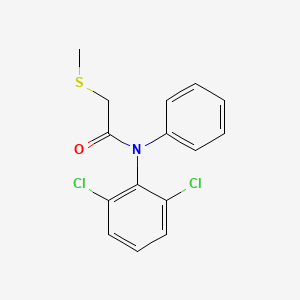
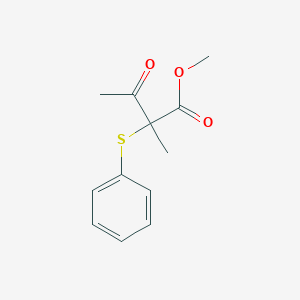
![4-Hydroxy-3-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)-(4-nitrophenyl)methyl]-6-methylpyran-2-one](/img/structure/B14432213.png)

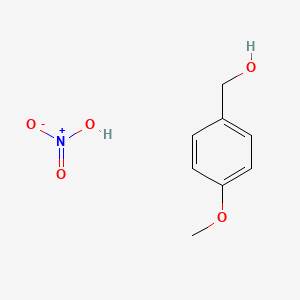
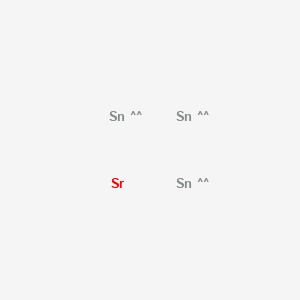
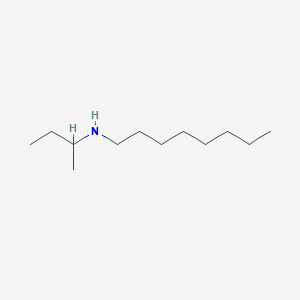
![(1S,13S)-6-(2-hydroxypropan-2-yl)-7,11,20-trioxapentacyclo[11.7.0.02,10.04,8.014,19]icosa-2(10),3,5,8,14(19),15,17-heptaene-13,17-diol](/img/structure/B14432257.png)
